molecular formula C18H24N6 B5502223 4-benzyl-N'-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinecarboximidamide

4-benzyl-N'-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinecarboximidamide

Cat. No. B5502223
M. Wt: 324.4 g/mol
InChI Key: SVHGBTZSQAYZDK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "4-benzyl-N'-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinecarboximidamide" often involves complex reactions and methodologies. For instance, the microwave-assisted synthesis of bis(pyrimidines) uses bis(enaminone) as a key intermediate, showcasing the innovative approaches in creating structurally related compounds (Mekky et al., 2021). Additionally, the preparation of benzimidazole derivatives bearing pyridyl/pyrimidinyl piperazine moiety reflects the compound's relevance in medicinal chemistry and drug discovery (Çiftçi et al., 2021).

Molecular Structure Analysis

The structural analysis of related compounds provides insights into their molecular configuration, stability, and potential reactivity. The determination of crystal and molecular structures through X-ray analysis reveals detailed information about the spatial arrangement and conformation of these molecules. For example, the structure determination of 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole hydrogen fumarate illustrates the complexity of related molecular structures (Özbey et al., 1998).

Chemical Reactions and Properties

The chemical reactivity and properties of such compounds are influenced by their molecular structure. Investigations into the synthesis and conversions of piperazine derivatives, for example, reveal the versatility of these compounds in forming a variety of chemically and biologically active molecules. This includes the ability to undergo nucleophilic substitution reactions, which is a fundamental aspect of their chemical behavior (Makarov et al., 1994).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are crucial for their application and manipulation in various chemical processes. The synthesis and characterization of novel compounds often include the determination of these properties to understand their behavior under different conditions.

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for forming derivatives, are essential for the application of these molecules in synthesis, drug design, and other chemical industries. Studies on compounds like 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives highlight the exploration of their antiproliferative activity, demonstrating the interplay between chemical structure and biological activity (Mallesha et al., 2012).

Scientific Research Applications

  • Synthesis of Novel Compounds : A study by Abu‐Hashem et al. (2020) details the synthesis of novel compounds including N-(2-thioxopyrimidine)-methylbenzodifuran-2-carbimidoylchloride, which shares a structural similarity with the queried compound. These compounds were investigated for their cyclooxygenase inhibition and analgesic and anti-inflammatory activities.

  • Antioxidant Properties : Research by Jin et al. (2010) explored analogues of N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide for their potential as multifunctional antioxidants in treating age-related diseases. These compounds showed protective effects against cell viability decrease and glutathione level reduction induced by hydrogen peroxide.

  • Conversion Methods for Carboxy Group : A study by Oudir et al. (2006) describes a method for converting a carboxy group into a 4,6-dimethoxy-1,3,5-triazine group, with applications in the preparation of potential antifungal products.

  • Antihyperglycemic Activity : The study by Moustafa et al. (2021) examined novel carboximidamides linked with a pyrimidine moiety for their antihyperglycemic properties. These compounds showed significant effects in reducing blood glucose and restoring liver and kidney function markers in a streptozotocin-induced diabetes model.

  • Antineoplastic Properties : Research on 4-(4-Methyl-piperazin-1-ylmethyl)-N-[6-methyl-5-(4-pyridin-3-yl-pyrimidin-2-ylamino)-pyridin-3-yl]-3-trifluoromethyl-benzamide (flumatinib) by Gong et al. (2010) highlights its application in chronic myelogenous leukemia treatment. The study focused on identifying flumatinib's metabolites and main metabolic pathways in humans.

  • Synthesis of Dihydropyrimidinone Derivatives : Bhat et al. (2018) conducted a study on synthesizing dihydropyrimidinone derivatives containing a piperazine/morpholine moiety, which are of interest due to their pharmaceutical applications.

properties

IUPAC Name

4-benzyl-N'-(4,6-dimethylpyrimidin-2-yl)piperazine-1-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6/c1-14-12-15(2)21-18(20-14)22-17(19)24-10-8-23(9-11-24)13-16-6-4-3-5-7-16/h3-7,12H,8-11,13H2,1-2H3,(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVHGBTZSQAYZDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N=C(N)N2CCN(CC2)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(\N)/N2CCN(CC2)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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